Necrostatin 2 racemate

Overview

Description

Scientific Research Applications

Necrostatin 2 racemate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on necroptosis.

Biology: Employed in cell biology to investigate the mechanisms of programmed cell death and to study the role of RIPK1 in various cellular processes.

Medicine: Explored for its potential therapeutic applications in treating diseases associated with necroptosis, such as neurodegenerative diseases, inflammatory conditions, and certain cancers.

Mechanism of Action

Necrostatin 2 racemate exerts its effects by specifically inhibiting RIPK1. The inhibition of RIPK1 prevents the autophosphorylation of the kinase, thereby blocking the necroptosis signaling pathway. This inhibition is highly selective, with this compound being more than 1000-fold selective for RIPK1 compared to other kinases . The molecular targets involved include RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL), which are key components of the necroptosis pathway .

Biological Activity

Necrostatin 2 racemate has been shown to have a variety of biological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor activities. In addition, it has been shown to have neuroprotective effects, as well as an ability to modulate the immune response.

Biochemical and Physiological Effects

This compound has been shown to modulate a variety of biochemical and physiological processes, including cell signaling pathways, gene expression, and protein phosphorylation. In addition, it has been shown to modulate the expression of various cytokines and chemokines, as well as the production of reactive oxygen species and nitric oxide.

Advantages and Limitations for Lab Experiments

Necrostatin 2 racemate has a number of advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle. In addition, it is relatively stable and has a low toxicity profile. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in aqueous solutions. In addition, its effects on cells can be difficult to measure due to its low potency.

Future Directions

Necrostatin 2 racemate has recently become a promising therapeutic agent for a variety of diseases and disorders. In the future, further research is needed to better understand the mechanism of action of this compound, as well as its pharmacodynamics and pharmacokinetics. Additionally, further research is needed to investigate the potential for this compound to be used as an adjuvant therapy in combination with other drugs. Additionally, further research is needed to investigate the potential of this compound to be used in the treatment of a variety of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research is needed to investigate the potential of this compound to be used as an anti-cancer agent.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Necrostatin 2 racemate interacts with RIPK1, a crucial enzyme in the necroptosis pathway . It inhibits RIPK1 autophosphorylation in a dose-dependent manner . This interaction prevents the downstream signaling events that lead to necroptosis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against TNF-induced systemic inflammatory response syndrome (SIRS) in animal models . In vitro studies have shown that this compound potently inhibits RIPK1 autophosphorylation, thereby preventing necroptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of RIPK1 . RIPK1 is a key protein in the necroptosis pathway, and its inhibition by this compound prevents the downstream signaling events that lead to necroptosis .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to protect against TNF-induced SIRS in animal models when administered intravenously once at a dosage of 6 mg/kg .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving a SIRS model in female C57BL/6J WT mice, this compound showed a protective effect at a dosage of 6 mg/kg .

Metabolic Pathways

Given its role as a RIPK1 inhibitor, it likely interacts with the enzymes and cofactors involved in the necroptosis pathway .

Transport and Distribution

Given its role as a RIPK1 inhibitor, it is likely to be distributed wherever RIPK1 is present within cells .

Subcellular Localization

Given its role as a RIPK1 inhibitor, it is likely to be localized wherever RIPK1 is present within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

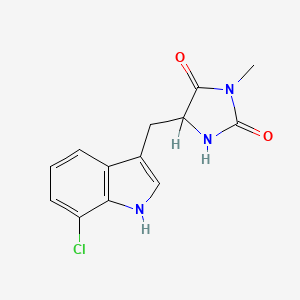

Necrostatin 2 racemate is synthesized through a series of chemical reactions involving the formation of an indole derivative. The synthetic route typically involves the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

Chlorination: The indole derivative is then chlorinated to introduce the chlorine atom at the desired position.

Formation of the Imidazolidine-2,4-dione Ring: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, while the reactions are typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Necrostatin 2 racemate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the chlorine atom in the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Necrostatin-1: The parent compound of Necrostatin 2 racemate, also inhibits RIPK1 but with less specificity.

Necrostatin-3: Another necrostatin that targets RIPK1 but through a different mechanism.

Necrostatin-5: Similar to Necrostatin-3, it targets RIPK1 but has distinct structural differences.

Uniqueness

This compound is unique due to its high specificity for RIPK1 and its lack of IDO-targeting effects. This makes it a valuable tool for studying necroptosis and for developing therapeutic agents targeting this pathway .

properties

IUPAC Name |

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGAEMMNQTUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

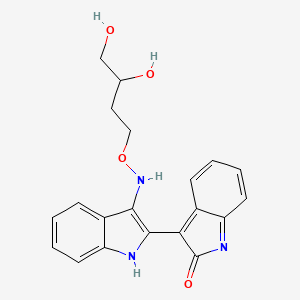

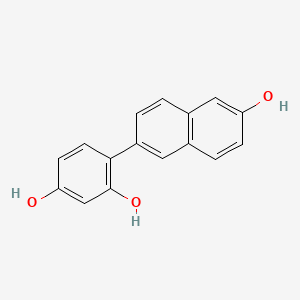

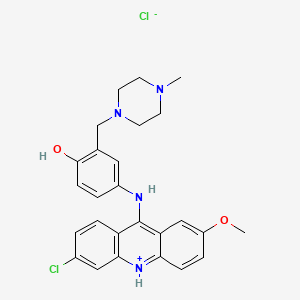

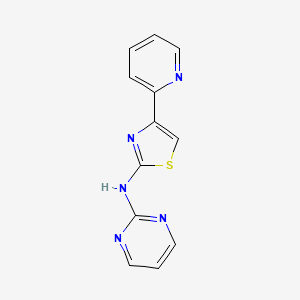

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)

![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)

![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)

![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)